N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methoxybenzamide
Description
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Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-12-16(13(2)20-18(19-12)22-10-6-7-11-22)21-17(23)14-8-4-5-9-15(14)24-3/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOSSBQQKIETFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a methoxybenzamide group. Its molecular formula is , with a molecular weight of approximately 322.4 g/mol. The presence of the pyrrolidine ring contributes to its steric and electronic properties, which may enhance its interactions with biological targets.
Research indicates that compounds similar to N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methoxybenzamide can exhibit various mechanisms of action:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that are critical in disease states.
- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Biological Activity Data
The following table summarizes key biological activities associated with N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methoxybenzamide and related compounds:
| Compound | Biological Activity | Mechanism | Reference |
|---|---|---|---|
| N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methoxybenzamide | Antiviral | Inhibition of viral replication | |
| N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide | Anticancer | Induces apoptosis in cancer cells | |
| 2-(Pyrrolidin-1-yl)pyrimidine | Antagonist of vanilloid receptor 1 | Modulation of pain pathways |
Case Study 1: Antiviral Properties
In a study examining the antiviral activity of various pyrimidine derivatives, N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methoxybenzamide demonstrated significant inhibition of viral replication in vitro. The study highlighted its potential as a therapeutic agent against viral infections by targeting specific viral enzymes essential for replication.
Case Study 2: Anticancer Activity
Another research investigation focused on the anticancer properties of structurally related compounds. The findings indicated that N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene derivatives induced apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests that the methoxybenzamide derivative may share similar mechanisms worth exploring further.
Synthesis and Industrial Applications
The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methoxybenzamide typically involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions to form an intermediate, followed by reaction with methoxybenzoyl chloride. This method allows for efficient production while maintaining structural integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
